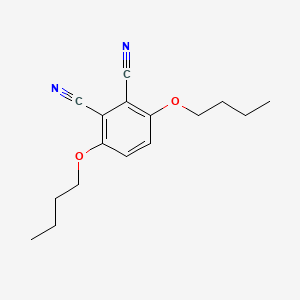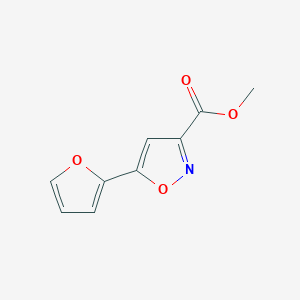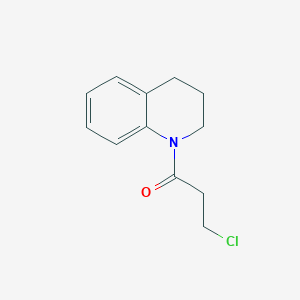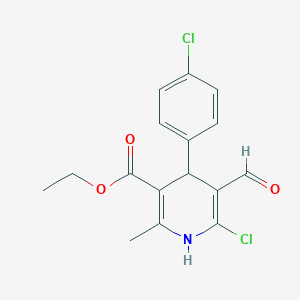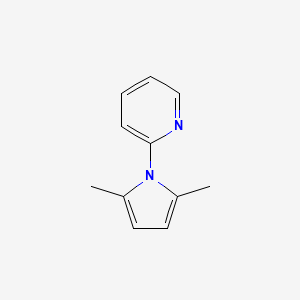
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Descripción general
Descripción
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is a compound that features a pyridine ring substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group. This structure places it within a class of compounds that are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives has been reported in several studies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities with the compound of interest, involves a low-temperature aryl bromide-to-alcohol conversion as a key step . Another related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was synthesized and characterized by various spectroscopic methods, including NMR and X-ray diffraction, which could provide insights into the synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine has been elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, was determined, showing a planar pyrrolidine ring rotated with respect to the coumarin moiety . Similarly, the structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was determined, revealing intermolecular hydrogen bonds contributing to crystal stabilization .
Chemical Reactions Analysis
The reactivity of pyridinol derivatives, which are structurally related to the compound , has been studied. These compounds exhibit interesting antioxidant properties and have been tested for their reactivity towards peroxyl radicals in organic solutions . This suggests that 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine may also participate in similar chemical reactions, potentially serving as an antioxidant.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with pyridine and pyrrolidine moieties have been investigated. For instance, the basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The photoluminescent properties of related mononuclear complexes were studied, indicating that the ligand and its complexes exhibit luminescence in methanol solution at room temperature . These findings could be relevant when considering the properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine.
Aplicaciones Científicas De Investigación
Application in Anti-Inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 1H-pyrrole-2,5-dione derivatives, which include compounds similar to “2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine”, are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
- Methods of Application: The study synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
- Results or Outcomes: The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
Application in Monoclonal Antibody Production
- Scientific Field: Biotechnology
- Summary of the Application: Certain chemical compounds have been shown to improve monoclonal antibody production in mammalian cell cultures .
- Methods of Application: The study aimed to discover new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
- Results or Outcomes: The characteristics of the compound were investigated under supplemented conditions .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-6-7-10(2)13(9)11-5-3-4-8-12-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIQRAJKCBNLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415871 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
CAS RN |
32570-88-0 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)
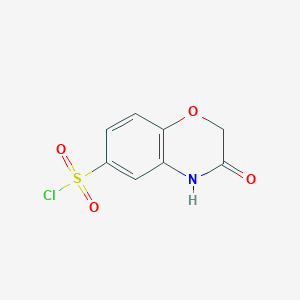

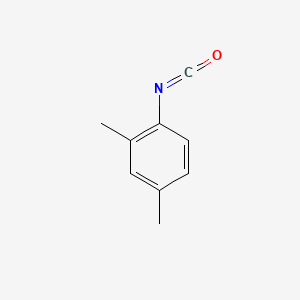

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)
